N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide
Overview
Description
N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide, also known as BDPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. BDPQ belongs to the family of quinoxaline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been shown to interact with DNA and proteins, which may contribute to its biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide is its simple and efficient synthesis method, which makes it readily available for use in laboratory experiments. This compound has also been found to exhibit significant biological activities, making it a potential candidate for the development of new drugs.
One of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications. This compound also requires further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of this compound's interactions with DNA and proteins, which may have implications for the development of new diagnostic and therapeutic tools. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
N-butyl-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of biology, this compound has been used as a fluorescent probe to study the interactions between DNA and proteins. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
properties
IUPAC Name |
N-butyl-2,3-diphenylquinoxaline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-3-16-26-25(29)20-14-15-21-22(17-20)28-24(19-12-8-5-9-13-19)23(27-21)18-10-6-4-7-11-18/h4-15,17H,2-3,16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKFKUZEKRJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.